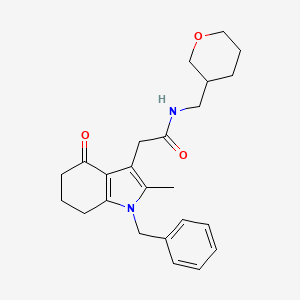![molecular formula C15H11BrClN5OS B6092971 N-(4-bromo-3-chlorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B6092971.png)
N-(4-bromo-3-chlorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-3-chlorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide, also known as BCTA, is a novel compound that has been synthesized and studied for its potential applications in scientific research. BCTA belongs to the class of thioacetamide compounds, which have been shown to have a variety of biological activities.
Mécanisme D'action
The mechanism of action of N-(4-bromo-3-chlorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of enzymes involved in DNA replication and repair, leading to the inhibition of cancer cell growth. This compound may also inhibit the activity of proteins involved in cell signaling pathways, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its potential anti-cancer activity, this compound has been shown to have anti-inflammatory activity. It has also been shown to inhibit the activity of enzymes involved in the metabolism of drugs and xenobiotics, which may have implications for drug interactions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-bromo-3-chlorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide is its high purity and high yield synthesis method. This allows for reproducible results in lab experiments. However, one limitation of this compound is its limited solubility in aqueous solutions, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(4-bromo-3-chlorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide. One area of interest is the development of this compound as a therapeutic agent for the treatment of cancer. Further studies are needed to determine the optimal dosage and delivery method for this compound in vivo. Another area of interest is the study of this compound as a potential inhibitor of drug metabolism enzymes, which may have implications for drug interactions. Additionally, the development of new synthesis methods for this compound may lead to the discovery of new thioacetamide compounds with novel biological activities.
Méthodes De Synthèse
The synthesis of N-(4-bromo-3-chlorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide involves the reaction of 4-bromo-3-chloroaniline with phenyl isothiocyanate to form an intermediate, which is then reacted with sodium azide to form the tetrazole ring. The final step involves the reaction of the tetrazole intermediate with thioacetic acid to form this compound. The synthesis of this compound has been optimized to yield high purity and high yield.
Applications De Recherche Scientifique
N-(4-bromo-3-chlorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been studied for its potential applications in scientific research. One of the main areas of interest is its potential as a therapeutic agent for the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death.
Propriétés
IUPAC Name |
N-(4-bromo-3-chlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClN5OS/c16-12-7-6-10(8-13(12)17)18-14(23)9-24-15-19-20-21-22(15)11-4-2-1-3-5-11/h1-8H,9H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOZQKPPDJAVPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC(=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-bromophenyl)-4-chloro-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B6092889.png)
![N-{3-[(2-chlorobenzoyl)amino]phenyl}-3-methoxy-4-nitrobenzamide](/img/structure/B6092891.png)
![1-[isopropyl(methyl)amino]-3-[2-methoxy-5-({[3-(1H-pyrazol-1-yl)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6092903.png)
![2-[3-(8-quinolinyloxy)propoxy]benzonitrile](/img/structure/B6092921.png)
![1-(2-{3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)-1H-benzimidazole](/img/structure/B6092922.png)
![1-[5-methoxy-2-({[3-(1H-pyrazol-1-yl)propyl]amino}methyl)phenoxy]-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6092930.png)
![2-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-1,3-cyclohexanedione](/img/structure/B6092934.png)
![1-[5-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-furyl]-N,N-dimethylmethanamine](/img/structure/B6092949.png)
![3-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B6092954.png)
![2-(4-methylpentyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]morpholine](/img/structure/B6092963.png)
![(1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)(1-methyl-1H-imidazol-2-yl)methanone](/img/structure/B6092976.png)
![({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)[(1-isopropyl-1H-pyrazol-4-yl)methyl]methylamine](/img/structure/B6092984.png)

![5-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B6092992.png)
